(R)-(-)-Vigabatrin
Descripción general
Descripción
This would typically include the compound’s systematic name, other names or synonyms it might be known by, its molecular formula, and its structure. The description might also include its appearance (color, form, etc.) and any notable physical properties.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It might include the starting materials, the reaction conditions, and the yield of the product.Molecular Structure Analysis
This involves examining the compound’s molecular structure, including its atomic arrangement and any functional groups. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used for this purpose.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It might include its reactivity with other substances, its stability under various conditions, and any notable reaction mechanisms.Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, density, and acidity/basicity (pH). These properties can often be predicted from the compound’s molecular structure and can be measured experimentally.Aplicaciones Científicas De Investigación
Pharmacokinetics and Absorption
- Vigabatrin is an analogue of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) and is supplied as a racemic mixture. The R(-) enantiomer of Vigabatrin exhibits a half-life of approximately 8.1 hours, indicating its prolonged presence in the body (Rey, Pons, & Olive, 1992).
Placental Transfer and Excretion in Breast Milk
- Research on the placental transfer of Vigabatrin enantiomers shows a slow transfer rate and suggests that the quantity of Vigabatrin ingested through breast milk is small (Tran et al., 1998).
Analytical Methods for Enantiomer Separation
- A liquid chromatographic method has been developed for the separation and quantification of Vigabatrin enantiomers, using fluorescent chiral reagent (naproxen acyl chloride) for derivatization (Hsieh et al., 2008).
Pharmacokinetics in Neonates
- The pharmacokinetic parameters of R(-) and S(+) enantiomers of Vigabatrin have been studied in neonates, revealing that the R(-) enantiomer exhibits lower Cmax and AUC compared to the S(+) enantiomer (Vauzelle‐Kervroëdan et al., 2003).
Effects on GABA and Taurine Levels
- Chronic administration of Vigabatrin has been studied for its effects on GABA accumulation and taurine levels in retinal tissues. Taurine plasma level is considered a biomarker for studying the structure and function of the retina in Vigabatrin clinical studies (Police, Shankar, & Narasimha Murthy, 2018).
Influence on GABA System
- Vigabatrin's influence on the GABA system has been explored, showing a preferential inhibition of neuronal GABA-transaminase by the (S)-form of Vigabatrin, while the (R)-form exhibits no anticonvulsant effect (Gram et al., 1989).
Safety And Hazards
This involves detailing any safety concerns or hazards associated with the compound. It might include its toxicity, flammability, environmental impact, and any precautions that should be taken when handling it.
Direcciones Futuras
This involves discussing potential future research directions involving the compound. This might include potential applications, unanswered questions about its properties or behavior, and any planned studies involving it.
I hope this general approach is helpful. If you have a different compound or a more specific question about “®-(-)-Vigabatrin”, feel free to ask!
Propiedades
IUPAC Name |
(4R)-4-aminohex-5-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-2-5(7)3-4-6(8)9/h2,5H,1,3-4,7H2,(H,8,9)/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJDFLNIOAUIZSL-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(CCC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@@H](CCC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30227925 | |
Record name | (R)-(-)-Vigabatrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30227925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4R)-4-aminohex-5-enoic acid | |
CAS RN |
77162-51-7 | |
Record name | (R)-Vigabatrin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77162-51-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (R)-(-)-Vigabatrin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077162517 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (R)-(-)-Vigabatrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30227925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | R (-)-γ-Vinyl-gaba | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VIGABATRIN, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ODN92S847A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.